molecular formula C41H76O8 B082903 Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester CAS No. 14450-05-6

Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester

Cat. No. B082903
CAS RN: 14450-05-6
M. Wt: 697 g/mol
InChI Key: IBKKMFMBXQARGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester, commonly known as BAP, is a synthetic compound that has been used in various scientific research applications. BAP is a member of the bis-acyloxymethyl ether family of compounds, which are known for their ability to cross-link proteins and nucleic acids.

Mechanism Of Action

BAP cross-links proteins and nucleic acids by forming covalent bonds between the functional groups of the molecules. BAP contains two acyloxymethyl ether groups, which are reactive toward nucleophiles such as amino groups and hydroxyl groups. When BAP is added to a solution containing proteins or nucleic acids, the acyloxymethyl ether groups react with the functional groups of the molecules, forming covalent bonds between them. This results in the formation of a cross-linked network of molecules, which can alter the properties of the molecules and their interactions with other molecules.

Biochemical And Physiological Effects

BAP has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In protein cross-linking, BAP can alter the structure and function of the proteins, which can affect their interactions with other proteins and molecules. In nucleic acid cross-linking, BAP can alter the structure and function of the nucleic acids, which can affect their interactions with proteins and other molecules. In biomaterials research, BAP can alter the properties of the polymers, which can affect their interactions with cells and tissues.

Advantages And Limitations For Lab Experiments

BAP has several advantages for lab experiments, including its ability to cross-link proteins and nucleic acids, its solubility in organic solvents, and its stability in solution. However, BAP also has some limitations, including its potential toxicity, its reactivity toward other molecules, and its potential interference with other assays.

Future Directions

There are several future directions for research on BAP, including the development of new biomaterials, the study of protein-protein and nucleic acid-protein interactions, and the development of new assays for protein and nucleic acid analysis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BAP and its potential applications in various fields.

Synthesis Methods

BAP can be synthesized by reacting nonanoic acid with 2,2-bis(hydroxymethyl)propionic acid, also known as bis-MPA. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a clear, colorless liquid that is soluble in a variety of organic solvents.

Scientific Research Applications

BAP has been used in various scientific research applications, including protein cross-linking, nucleic acid cross-linking, and biomaterials research. BAP has been used to cross-link proteins such as collagen, fibrinogen, and albumin, which has been useful in studying protein-protein interactions and protein structure. BAP has also been used to cross-link nucleic acids such as DNA and RNA, which has been useful in studying nucleic acid-protein interactions and nucleic acid structure. In biomaterials research, BAP has been used to cross-link polymers such as polyethylene glycol and poly(lactic-co-glycolic acid), which has been useful in developing new biomaterials for tissue engineering and drug delivery.

properties

CAS RN

14450-05-6

Product Name

Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester

Molecular Formula

C41H76O8

Molecular Weight

697 g/mol

IUPAC Name

[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propyl] nonanoate

InChI

InChI=1S/C41H76O8/c1-5-9-13-17-21-25-29-37(42)46-33-41(34-47-38(43)30-26-22-18-14-10-6-2,35-48-39(44)31-27-23-19-15-11-7-3)36-49-40(45)32-28-24-20-16-12-8-4/h5-36H2,1-4H3

InChI Key

IBKKMFMBXQARGV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC

Other CAS RN

14450-05-6

physical_description

Liquid

Origin of Product

United States

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